N-(4-((2-(1-Ethylpentylidene)hydrazino)sulfonyl)phenyl)acetamide
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Overview
Description
N-(4-((2-(1-Ethylpentylidene)hydrazino)sulfonyl)phenyl)acetamide is an organic compound with the molecular formula C15H23N3O3S and a molecular weight of 325.426 g/mol . This compound is characterized by the presence of a sulfonamide group, a hydrazone linkage, and an acetamide moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((2-(1-Ethylpentylidene)hydrazino)sulfonyl)phenyl)acetamide typically involves the reaction of 4-aminobenzenesulfonamide with 1-ethylpentanal in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then acetylated to yield the final product . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-((2-(1-Ethylpentylidene)hydrazino)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine group.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-(4-((2-(1-Ethylpentylidene)hydrazino)sulfonyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-(4-((2-(1-Ethylpentylidene)hydrazino)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. Additionally, the hydrazone linkage can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of their function . The compound’s effects are mediated through various biochemical pathways, including enzyme inhibition and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-((2-(2,4-Dinitrophenyl)hydrazino)sulfonyl)phenyl)acetamide
- N-(4-((2-(4-Nitrobenzoyl)hydrazino)sulfonyl)phenyl)acetamide
- N-(4-((2-(4-Chlorophenyl)hydrazino)sulfonyl)phenyl)acetamide
Uniqueness
N-(4-((2-(1-Ethylpentylidene)hydrazino)sulfonyl)phenyl)acetamide is unique due to its specific hydrazone linkage and the presence of an ethylpentylidene group. This structural feature imparts distinct chemical properties and biological activities compared to other similar compounds.
Properties
CAS No. |
5448-88-4 |
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Molecular Formula |
C15H23N3O3S |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[4-[[(E)-heptan-3-ylideneamino]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C15H23N3O3S/c1-4-6-7-13(5-2)17-18-22(20,21)15-10-8-14(9-11-15)16-12(3)19/h8-11,18H,4-7H2,1-3H3,(H,16,19)/b17-13+ |
InChI Key |
PRNMXEYCFGDZQY-GHRIWEEISA-N |
Isomeric SMILES |
CCCC/C(=N/NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C)/CC |
Canonical SMILES |
CCCCC(=NNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C)CC |
Origin of Product |
United States |
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